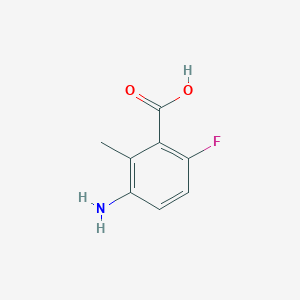

3-Amino-6-fluoro-2-methylbenzoic acid

Description

Contextual Significance of Benzoic Acid Derivatives in Organic Synthesis

Benzoic acid and its derivatives are foundational building blocks in the field of organic synthesis. wikipedia.org Their structural simplicity, combined with the reactivity of the carboxylic acid group, makes them exceptionally versatile precursors for a vast array of more complex organic substances. wikipedia.orgontosight.ai In synthetic chemistry, these compounds serve as key intermediates for producing pharmaceuticals, agrochemicals, dyes, and polymers. innospk.comresearchgate.net The aromatic ring and the carboxyl group can undergo a wide variety of chemical transformations, enabling chemists to construct intricate molecular architectures. researchgate.netacs.org Consequently, benzoic acid derivatives are indispensable tools for creating novel compounds with tailored functional properties for diverse scientific and industrial applications. acs.org

The Strategic Role of Fluorine in Modifying Aromatic Systems

The introduction of fluorine into aromatic systems is a highly strategic and powerful tool in modern drug design and materials science. researchgate.net Fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom, allowing it to replace hydrogen without significantly increasing the molecule's size. tandfonline.com This substitution, however, induces profound changes in the molecule's properties.

Judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes. mdpi.comnih.gov The strong carbon-fluorine bond is resistant to cleavage, prolonging the active life of a drug molecule. nih.gov Furthermore, fluorine's powerful electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups, which in turn influences a compound's solubility, membrane permeability, and binding affinity to biological targets. researchgate.nettandfonline.com This modulation of electronic properties and lipophilicity is critical for optimizing both the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. nih.govbenthamscience.com

Overview of 3-Amino-6-fluoro-2-methylbenzoic Acid within Contemporary Chemical Research

Within the specialized class of fluorinated aromatic compounds, this compound is a notable synthetic building block. This molecule is characterized by a benzoic acid core strategically substituted with three different functional groups: an amino (-NH2) group, a fluorine (-F) atom, and a methyl (-CH3) group. Each of these substituents imparts specific reactivity and properties, making the compound a highly versatile intermediate for the synthesis of complex target molecules, particularly in medicinal chemistry research.

The presence of the amino, fluoro, and carboxylic acid groups offers multiple reaction sites for further chemical modification. For instance, structurally related fluoro-methylbenzoic acids are used as key intermediates in the synthesis of advanced therapeutics, such as epidermal growth factor receptor (EGFR) inhibitors and treatments for autoimmune diseases. ossila.com While specific, in-depth research focusing solely on this compound is not extensively documented in mainstream literature, its availability as a research chemical and the established utility of its structural motifs point to its role as a valuable precursor in the discovery and development of novel, highly functionalized compounds.

Below is a data table summarizing the key properties of this compound.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.16 g/mol |

| CAS Number | 1427429-33-3 |

| Canonical SMILES | CC1=C(C=CC(=C1C(=O)O)F)N |

| InChI Key | SVOLBICKUNVZRW-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

3-amino-6-fluoro-2-methylbenzoic acid |

InChI |

InChI=1S/C8H8FNO2/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

SVOLBICKUNVZRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)F)N |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving 3 Amino 6 Fluoro 2 Methylbenzoic Acid

Electrophilic Aromatic Substitution Patterns on the Fluorinated Benzoic Acid Moiety

The benzene (B151609) ring of 3-amino-6-fluoro-2-methylbenzoic acid is substituted with four different groups, each influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these substituents determine the position of incoming electrophiles.

Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

Methyl Group (-CH₃): The methyl group is a weakly activating group and is also ortho, para-directing through an inductive effect.

Fluoro Group (-F): Halogens like fluorine are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directing because of their ability to donate electron density through resonance. libretexts.org

Carboxyl Group (-COOH): The carboxylic acid group is a deactivating group and is a meta-director due to its electron-withdrawing nature. libretexts.org

Considering these influences, the C5 position is the most likely site for electrophilic attack, being activated by the methyl and fluoro groups and not strongly deactivated by the carboxyl group in a meta position. The C4 position is activated by the amino group but might experience some steric hindrance from the adjacent amino and methyl groups. Therefore, electrophilic substitution reactions like nitration, halogenation, and sulfonation are expected to show a preference for the C5 position. libretexts.orgmasterorganicchemistry.com For instance, the nitration of similarly substituted aromatic compounds often proceeds at the position most activated by the combined electronic effects and least sterically hindered. libretexts.orgyoutube.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -NH₂ (Amino) | Activating | ortho, para |

| -CH₃ (Methyl) | Activating | ortho, para |

| -F (Fluoro) | Deactivating | ortho, para |

| -COOH (Carboxyl) | Deactivating | meta |

Nucleophilic Reaction Pathways at the Aromatic Ring and Carboxyl Group

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is a plausible reaction pathway, particularly involving the displacement of the fluorine atom. SNAr reactions are favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this molecule, the carboxylic acid group is ortho to the fluorine atom, and the amino group is meta. While the carboxyl group provides some activation, the presence of electron-donating amino and methyl groups can hinder this reaction. libretexts.org However, under forcing conditions or with very strong nucleophiles, substitution of the fluorine atom may occur. researchgate.netyoutube.com

The carboxyl group itself is a site for nucleophilic attack. Generally, carboxylic acids undergo nucleophilic acyl substitution where the hydroxyl group is replaced by a nucleophile. khanacademy.org However, the hydroxyl group is a poor leaving group. Therefore, the carboxylic acid often needs to be activated first, for example, by converting it into an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.org Amines can then react with the activated carboxyl group to form amides.

Redox Chemistry of the Amino and Carboxylic Acid Functionalities

The functional groups of this compound can undergo various redox reactions.

Oxidation: The primary amino group (-NH₂) is susceptible to oxidation. Strong oxidizing agents can convert the amino group into a nitro group (-NO₂). wikipedia.org For example, the N-oxidation of p-aminobenzoic acid to p-nitrobenzoic acid has been achieved using biocatalysis. researchgate.net The oxidation of anilines can be complex and may lead to the formation of various products depending on the oxidant and reaction conditions. wikipedia.org The aromatic ring itself is generally resistant to oxidation due to its stability, but under harsh conditions, it can be cleaved. The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), although this would require protection of the amino group first to prevent its oxidation. youtube.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of the carboxyl group is generally more difficult than the reduction of esters or amides. The amino and fluoro groups are typically stable under these conditions.

Derivatization Reactions of the Amino Group (e.g., Salt Formation, Amidation, Alkylation)

The amino group in this compound is a versatile functional group that can undergo several derivatization reactions.

Salt Formation: As a basic functional group, the amino group readily reacts with acids to form ammonium (B1175870) salts. This is a common strategy to improve the water solubility of amino acids and related compounds.

Amidation: The amino group can act as a nucleophile and react with activated carboxylic acids (like acid chlorides or anhydrides) or with carboxylic acids in the presence of coupling reagents to form amides. nih.gov This is a fundamental reaction in peptide synthesis. csbsju.edu

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction can proceed to give mono-, di-, or even tri-alkylated products (quaternary ammonium salts), depending on the reaction conditions and the stoichiometry of the reactants. Derivatization with reagents like 1-bromobutane (B133212) has been used to modify amino, carboxyl, and hydroxyl groups in amino acids for analytical purposes. rsc.orgresearchgate.net

Table 2: Common Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Salt Formation | Hydrochloric Acid (HCl) | Ammonium Chloride (-NH₃⁺Cl⁻) |

| Amidation | Acetyl Chloride | Amide (-NH-CO-CH₃) |

| Alkylation | Methyl Iodide | Methylated Amine (-NHCH₃, -N(CH₃)₂) |

Esterification and Hydrolysis of the Carboxylic Acid Group

The carboxylic acid group of this compound can be converted into an ester through esterification. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Another effective method for esterifying amino acids is by using an alcohol (e.g., methanol) in the presence of thionyl chloride or trimethylchlorosilane. chemicalbook.comnih.gov These reagents convert the carboxylic acid into a more reactive intermediate, facilitating the attack by the alcohol.

The reverse reaction, the hydrolysis of an ester back to the carboxylic acid, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification. Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate step to yield the carboxylic acid.

Advanced Spectroscopic and Structural Characterization of 3 Amino 6 Fluoro 2 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within 3-Amino-6-fluoro-2-methylbenzoic acid.

Proton (¹H) NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the amino (-NH₂), fluoro (-F), methyl (-CH₃), and carboxylic acid (-COOH) substituents on the aromatic ring.

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated in the downfield region, typically between 10.0 and 13.0 ppm. This significant deshielding is due to the acidic nature of the proton.

Aromatic Protons (Ar-H): The benzene (B151609) ring contains two protons at the C4 and C5 positions. These protons form an AB spin system and are expected to appear as doublets or doublets of doublets due to coupling with each other (³JHH, ortho coupling) and with the fluorine atom (³JHF and ⁴JHF). Their resonances are predicted to be in the range of 6.5–7.5 ppm.

Amino Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet between 3.5 and 5.0 ppm. The chemical shift and peak shape can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Methyl Protons (-CH₃): The methyl group protons are expected to produce a singlet in the upfield region, around 2.0–2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Ar-H (H4, H5) | 6.5 - 7.5 | Doublet of Doublets |

| -NH₂ | 3.5 - 5.0 | Broad Singlet |

Carbon-¹³C NMR Spectroscopy for Carbon Framework Assessment

The proton-decoupled ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule. The presence of the fluorine atom introduces characteristic splitting patterns due to carbon-fluorine coupling (JCF). acdlabs.com

Carboxylic Carbon (-COOH): The carbonyl carbon signal is expected to be the most downfield, typically in the 165–170 ppm range. rsc.org

Aromatic Carbons (Ar-C):

The carbon directly bonded to the fluorine atom (C6) will show a large one-bond coupling constant (¹JCF) of approximately 240–260 Hz and will resonate at a high chemical shift, typically 160-165 ppm. acs.org

The carbons ortho and meta to the fluorine atom will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. researchgate.net

The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with the C-NH₂ (C3) and C-F (C6) carbons appearing at higher chemical shifts compared to the unsubstituted carbons.

Methyl Carbon (-CH₃): The methyl carbon signal is expected in the upfield region, typically around 15–20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts and Key C-F Couplings

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

|---|---|---|

| -C OOH | 165 - 170 | ~2-5 (³JCF) |

| C -F | 160 - 165 | ~240-260 (¹JCF) |

| C -NH₂ | 145 - 150 | ~7-10 (³JCF) |

| C -CH₃ | 125 - 135 | ~3-5 (⁴JCF) |

| Ar-C | 110 - 140 | Variable |

Fluorine-¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

The chemical shift for an aromatic fluorine is sensitive to the electronic nature of other substituents on the ring. biophysics.org For this compound, the shift is anticipated in the range of -110 to -130 ppm (relative to CFCl₃). The signal will likely appear as a multiplet, specifically a doublet of doublets, due to coupling with the ortho proton (H5, ³JHF) and the meta proton (H4, ⁴JHF). nih.gov The magnitude of these coupling constants provides further structural confirmation.

Advanced 2D NMR Techniques and Solid-State NMR (e.g., ¹⁵N CP/MAS NMR)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed. weebly.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H4 and H5). libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary (non-protonated) carbons by observing their correlations with nearby protons, such as the correlation between the methyl protons and the C1, C2, and C3 carbons.

Solid-State NMR: In the solid state, ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy can provide valuable insights into the nitrogen environment, even at natural abundance. researchgate.net This technique is particularly sensitive to intermolecular interactions, such as hydrogen bonding involving the amino group and the carboxylic acid. researchgate.net The ¹⁵N chemical shift can differentiate between various solid-state forms (polymorphs) and provide information on the protonation state of the amino group. wiley.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound will exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching in a carboxylic acid dimer.

N-H Stretch (Amine): Two distinct medium-intensity bands are anticipated in the 3300–3500 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. researchgate.net

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group occurs just below 3000 cm⁻¹. vscht.cz

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1680 and 1710 cm⁻¹ for the carbonyl group. Its position can be influenced by intra- and intermolecular hydrogen bonding.

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450–1620 cm⁻¹ region due to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.

C-F Stretch: A strong absorption band characteristic of the C-F bond is expected in the 1200–1300 cm⁻¹ region. dergipark.org.tr

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250–1350 cm⁻¹ range. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic/Methyl | C-H Stretch | 2850 - 3100 | Medium-Weak |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic | C=C Stretch | 1450 - 1620 | Medium-Variable |

| Aryl Amine | C-N Stretch | 1250 - 1350 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Theoretical and experimental studies on substituted benzoic acids provide a framework for assigning these vibrational modes. nih.govresearchgate.net The spectrum is expected to be dominated by vibrations from the benzene ring, the carboxylic acid group, and the amino, fluoro, and methyl substituents.

Key vibrational modes anticipated for this compound include:

Carboxylic Acid Vibrations : The C=O stretching vibration typically appears as a strong band in the 1650-1710 cm⁻¹ region. mdpi.com The O-H stretching of the carboxyl group is often observed as a broad band, which can be influenced by hydrogen bonding. actascientific.com

Aromatic Ring Vibrations : The C-C stretching vibrations within the benzene ring produce characteristic bands in the 1400-1625 cm⁻¹ range. mdpi.com The substitution pattern on the ring influences the exact position and intensity of these modes.

Amino Group Vibrations : The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. actascientific.com

C-F and C-CH₃ Vibrations : The C-F stretching vibration is typically found in the 1100-1300 cm⁻¹ region. The C-CH₃ stretching and bending modes also contribute to the spectrum in the fingerprint region.

The presence of multiple substituents (amino, fluoro, and methyl) leads to complex vibrational coupling, making detailed assignment reliant on computational methods like Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. nih.gov

Below is a table of expected characteristic Raman shifts for the primary functional groups in this compound, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid | C=O Stretch | 1650 - 1710 |

| Carboxylic Acid | O-H Bend | 1210 - 1390 |

| Aromatic Ring | C-C Stretch | 1400 - 1625 |

| Amino Group | N-H Stretch | 3300 - 3500 |

| Fluoro Group | C-F Stretch | 1100 - 1300 |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. ufl.edu For this compound (C₈H₈FNO₂), the theoretical monoisotopic mass is 169.05391 Da. uni.lu

An HRMS analysis would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The technique is crucial for verifying the identity of newly synthesized compounds or for identifying unknown substances in complex samples. Various ionization techniques can be employed, with electrospray ionization (ESI) being common for polar molecules like aminobenzoic acids.

The table below shows predicted m/z values for various adducts of this compound that could be observed in an HRMS analysis. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.06119 |

| [M+Na]⁺ | 192.04313 |

| [M-H]⁻ | 168.04663 |

| [M+K]⁺ | 208.01707 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds in a mixture. Due to the polar nature and lower volatility of aminobenzoic acids, derivatization is often required prior to GC-MS analysis. nih.gov This process involves converting the polar carboxylic acid and amine groups into less polar, more volatile esters and amides. Common derivatizing agents include silylating agents or alkyl chloroformates. nih.govnist.gov

Once derivatized, the compound can be separated from other components in a mixture on a GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the derivatized molecule and a series of fragment ions. researchgate.net The fragmentation pattern is highly reproducible and serves as a chemical fingerprint for identification. For derivatives of aminobenzoic acids, characteristic fragmentation pathways include the loss of groups from the derivatized carboxyl and amino functions. nih.govacs.org A related compound, 3-Fluoro-2-methylbenzoic acid, has been used in the GC-MS detection of metabolites, highlighting the utility of this technique in biochemical research. nbinno.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of non-volatile compounds in complex matrices, such as biological fluids or environmental samples. nih.govmdpi.com This method does not typically require derivatization for compounds like this compound.

In an LC-MS/MS analysis, the sample is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer. An initial mass scan (MS1) can be used to detect the molecular ion of the target compound (e.g., the [M+H]⁺ ion at m/z 170.06).

For confirmation and structural elucidation, this precursor ion is selected and subjected to collision-induced dissociation (CID), generating a set of product ions. This second stage of mass analysis (MS2) produces a fragment ion spectrum that is characteristic of the molecule's structure. This process, known as Multiple Reaction Monitoring (MRM) when specific precursor-to-product ion transitions are monitored, provides exceptional selectivity and is widely used for quantitative analysis of target compounds in complex mixtures. mdpi.com

X-ray Crystallography and Solid-State Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. mdpi.com While the specific crystal structure for this compound is not publicly available, analysis of a closely related isomer, 3-Fluoro-4-methylbenzoic acid, provides significant insight into the expected solid-state conformation and packing. researchgate.net

For 3-Fluoro-4-methylbenzoic acid, single-crystal X-ray analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net A key feature of the crystal structure, common to many carboxylic acids, is the formation of centrosymmetric dimers. researchgate.netrsc.org In these dimers, two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxyl groups.

The molecule itself is nearly planar, with a small dihedral angle between the plane of the benzene ring and the carboxyl group. researchgate.net This planarity facilitates efficient crystal packing. The precise bond lengths and angles determined by this method are invaluable for understanding the electronic effects of the substituents on the aromatic ring.

The crystallographic data for the related compound 3-Fluoro-4-methylbenzoic acid is presented below. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 |

| b (Å) | 6.0226 |

| c (Å) | 30.378 |

| β (°) | 92.50 |

| V (ų) | 696.98 |

| Z | 4 |

Analysis of Crystal Packing, Intermolecular Interactions (e.g., Hydrogen Bonding, Dimer Formation), and Unit Cell Parameters

A thorough review of scientific literature and crystallographic databases reveals a notable absence of experimental data on the crystal structure of this compound. Consequently, specific details regarding its crystal packing, intermolecular interactions, and unit cell parameters are not available in published research.

In crystallographic studies of analogous molecules, such as other substituted benzoic acids, it is common to observe the formation of hydrogen-bonded dimers. For instance, the carboxylic acid groups of two molecules often interact via O—H⋯O hydrogen bonds, creating a characteristic dimeric motif. However, without experimental data for this compound, the presence and nature of such interactions in its solid state remain speculative.

A detailed analysis of these structural features for this compound would require single-crystal X-ray diffraction analysis. As of this writing, such a study has not been reported in the scientific literature. Therefore, a data table for its unit cell parameters cannot be provided.

Hirshfeld Surface Analysis for Intermolecular Contact Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method relies on the electron distribution of a molecule within its crystalline environment, which is derived from high-resolution single-crystal X-ray diffraction data.

Given that the crystallographic data for this compound is not available in the public domain, it is not possible to perform a Hirshfeld surface analysis for this compound. Such an analysis would typically generate two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. The absence of the necessary crystallographic information file (CIF) for this compound precludes the generation and detailed interpretation of its Hirshfeld surface and associated fingerprint plots.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence Studies)

A comprehensive search of the scientific literature indicates that experimental studies on the electronic absorption and emission properties of this compound have not been published. Therefore, specific data regarding its UV-Vis absorption maxima, molar absorptivity, and any potential luminescence (fluorescence or phosphorescence) characteristics are not available.

Generally, the electronic spectra of aromatic compounds like benzoic acid derivatives are characterized by absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the benzene ring and the carboxyl group. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. For this compound, the amino, fluoro, and methyl groups would be expected to act as auxochromes, potentially causing shifts in the absorption and emission wavelengths compared to unsubstituted benzoic acid.

Computational and Theoretical Studies of 3 Amino 6 Fluoro 2 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework for understanding molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and optimized geometry of molecules. This approach could be used to determine the most stable three-dimensional arrangement of atoms in 3-Amino-6-fluoro-2-methylbenzoic acid, as well as to calculate various electronic properties. However, specific DFT studies on this compound are not currently available in the literature.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and spatial distribution of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. An analysis of the FMOs for this compound would provide valuable information about its chemical behavior, but such an analysis has not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify electron-rich and electron-poor regions, which are indicative of potential sites for electrophilic and nucleophilic reactions, respectively. While MEP mapping is a standard computational technique, a specific map for this compound has not been published.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, theoretical calculations could predict its 1H and 13C NMR chemical shifts and its infrared and Raman vibrational frequencies. These theoretical spectra would be a valuable resource for chemists working with this compound, but at present, such predictive studies have not been documented.

Theoretical Mechanistic Investigations of Reaction Pathways

Theoretical studies can be employed to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. For this compound, this could involve studying its synthesis, degradation, or its participation in various chemical transformations. Regrettably, no theoretical investigations into the reaction pathways involving this specific molecule have been found in the surveyed literature.

Molecular Modeling for Conformation and Interactions

Molecular modeling techniques can be used to study the conformational landscape of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. This would be particularly useful for understanding the physical properties and potential biological activity of this compound. Despite the utility of these methods, specific molecular modeling studies on this compound are not available.

Lack of Specific QSAR Studies on this compound Derivatives Hinders In-Depth Computational Analysis

Despite a comprehensive search of scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies focusing directly on this compound and its derivatives were identified. While QSAR is a pivotal computational tool in drug discovery and medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties, it appears that this particular chemical scaffold has not been the subject of published, in-depth QSAR investigations.

QSAR models are mathematical equations that correlate the structural or property descriptors of a set of compounds with their experimentally determined biological activities. These models are instrumental in understanding the chemical features that govern a molecule's efficacy and in designing new, more potent analogues. Typically, a QSAR study involves the generation of a dataset of molecules with known activities, the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), and the development of a predictive model using statistical methods.

While general QSAR studies on related structures, such as various substituted benzoic acids, aminobenzoic acids, and fluorinated aromatic compounds, are available, the specific substitution pattern of this compound presents a unique combination of electronic and steric features. The interplay between the electron-donating amino and methyl groups, the electron-withdrawing fluoro and carboxylic acid groups, and their specific positions on the benzene (B151609) ring would necessitate a dedicated QSAR study to elucidate precise structure-activity relationships for its derivatives.

The absence of such studies means that there are no established QSAR models, data tables of molecular descriptors, or detailed research findings to report for this specific class of compounds. Consequently, a thorough analysis of the quantitative impact of various substitutions on the biological activity of this compound derivatives cannot be provided at this time. Future computational and theoretical research would be required to build and validate QSAR models for this compound series, which could then guide the rational design of novel derivatives with desired biological activities.

Below is a table of chemical compounds related to this subject, for which QSAR studies are more broadly available and which informed the context of this assessment.

Applications of 3 Amino 6 Fluoro 2 Methylbenzoic Acid in Organic Synthesis and Materials Science

As a Core Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites—the amino and carboxylic acid groups—coupled with the modulating effects of the fluorine and methyl substituents, makes 3-amino-6-fluoro-2-methylbenzoic acid a valuable starting material for constructing intricate molecular architectures.

The development of novel therapeutic agents often relies on the availability of unique chemical scaffolds that can be elaborated into potent and selective drugs. This compound serves as a key intermediate in the synthesis of targeted therapies, particularly in the field of oncology.

One of the most significant applications of this compound is in the creation of Raf kinase inhibitors, which are crucial for cancer treatment. google.com Raf kinases are key proteins in a signaling pathway that often becomes overactive in various cancers. A patent filed by Array BioPharma Inc. and Genentech, Inc. describes the use of this compound as a starting material for synthesizing pyrazole (B372694) [3, 4-b] pyridine-based B-Raf kinase inhibitors. google.com In this synthesis, the amino group of the benzoic acid is used to form a bond with the core heterocyclic structure, demonstrating its role as a critical piece in the assembly of the final active pharmaceutical ingredient.

Table 1: Examples of Kinase Inhibitors Derived from Substituted Benzoic Acids

| Intermediate | Target | Therapeutic Area |

|---|---|---|

| This compound | B-Raf Kinase | Cancer |

This table illustrates the role of the specified compound and its isomer as building blocks in the development of kinase inhibitors.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The structure of this compound is well-suited for the synthesis of several important classes of fused-ring heterocyclic systems.

Benzothiazoles: Fluorinated 2-aminobenzothiazoles are recognized for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The synthesis of these structures often involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) source. While direct use of this compound is not prominently documented, related fluoro-anilines are routinely used to produce 6-fluoro-benzothiazole derivatives. The chemical structure of this compound makes it a plausible precursor for novel benzothiazoles, where the fluorine atom can enhance metabolic stability and binding affinity.

Indoles: The indole (B1671886) nucleus is a cornerstone of many biologically active compounds. The Fischer indole synthesis is a classic method for their preparation, but alternative routes often utilize ortho-substituted anilines. For instance, the related compound 2-amino-3-fluorobenzoic acid is a known intermediate in the synthesis of indole derivatives. This suggests that this compound could similarly undergo cyclization reactions, potentially after modification of the carboxylic acid group, to form functionalized fluoro-indoles, which are of interest in medicinal chemistry.

Acridines: Fluoroacridines are another class of compounds with important applications, including use as ligands and therapeutic agents. The synthesis of acridines can be achieved through the condensation of an anthranilic acid derivative with a cyclohexanone (B45756) derivative or by other cyclization strategies. The use of 2-amino-3-fluorobenzoic acid as a precursor for fluoroacridines has been established, highlighting a potential synthetic pathway for this compound to be used in the creation of novel, substituted acridine (B1665455) systems.

Role in the Development of Liquid Crystal Technologies

The field of liquid crystals (LCs) is critical for display technologies and other photonic applications. The performance of LC devices is highly dependent on the molecular structure of the compounds used.

Bent-core liquid crystals, also known as "banana" liquid crystals, are a fascinating class of materials that can exhibit spontaneous polar ordering and chirality, even when the molecules themselves are not chiral. The bent shape is a fundamental requirement for the formation of these unique mesophases.

Substituted benzoic acids are frequently used as the central core unit to impart the necessary bend in these molecules. The substitution pattern of this compound, with substituents at the 1, 2, 3, and 6 positions, creates an inherently bent molecular geometry. Research on the closely related compound, 3-fluoro-2-methylbenzoic acid, has shown that the meta-positioning of the carboxylic acid and the fluorine atom makes it a suitable structural scaffold for designing bent-core liquid crystals. google.com The addition of the amino group in this compound provides an additional point for chemical modification, allowing for the attachment of mesogenic "wings" to complete the final liquid crystal molecule. This makes it a promising candidate for designing new materials with unique electro-optical properties.

Integration into Polymer Synthesis and Nanomaterial Development

The functional groups on this compound make it an attractive monomer for incorporation into advanced polymers and nanomaterials. The amino and carboxylic acid groups can participate in polymerization reactions to form polyamides or be used to functionalize other polymer backbones. Amino acid-based polymers are known for their biocompatibility and potential applications in drug delivery and sensor materials.

The incorporation of this fluorinated monomer could impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified electronic characteristics. Furthermore, these functional groups allow the molecule to be grafted onto the surface of nanomaterials, such as gold nanoparticles or carbon nanotubes, to create hybrid materials. Such functionalized nanomaterials could find use in targeted drug delivery, bio-sensing, or as components in advanced electronic devices.

Contribution to Advanced Materials Science and Functional Materials

Beyond liquid crystals and polymers, this compound holds potential as a building block for a broader range of functional materials. The fluorine substituent is of particular interest in materials science. The high electronegativity of fluorine can influence intermolecular interactions, crystal packing, and the electronic properties of a material.

For example, its integration into metal-organic frameworks (MOFs) could lead to materials with tailored pore sizes and functionalities for gas storage or catalysis. Its use in the synthesis of organic dyes or pigments could result in materials with specific photophysical properties, influenced by the electronic push-pull nature of the amino and carboxyl groups across the fluorinated aromatic ring. The unique combination of functional groups offers a versatile platform for chemists to design and synthesize next-generation materials with precisely controlled properties.

Utilization as Chemical Tracers in Environmental and Geological Studies (e.g., Fluorobenzoic Acid Tracers)

Fluorinated benzoic acids (FBAs) are a well-established category of artificial tracers used to study fluid dynamics in a variety of settings, including geothermal systems, hydrothermal vents, and oil wells. researchgate.nets4science.at Their utility stems from several key properties: they are stable, non-radioactive, and can be quantitatively monitored to inform operational decisions, such as optimizing oil recovery. researchgate.nets4science.at In environmental and geological studies, these tracers are invaluable for modeling water flow and understanding the transport of substances like pesticides. nih.govgeus.dk

FBAs are considered conservative tracers, meaning they move with the water without significantly interacting with the surrounding geological media. nih.gov This characteristic is crucial for accurately mapping hydrological pathways. The variety of FBA isomers available allows for simultaneous tracer tests in complex systems.

Research has demonstrated the effectiveness of various FBAs in soil and groundwater tracing. researchgate.net Their transport behavior is influenced by factors such as the organic matter content, pH, iron oxide levels, and clay mineralogy of the geological media. researchgate.net The degree of sorption of an FBA tracer is directly related to its acid dissociation constant (pKa) and the pH of the surrounding solution. researchgate.net

The selection of a specific FBA for a tracer study depends on the environmental conditions, such as temperature. While many FBAs are suitable for moderate-temperature geothermal environments, only a select few can withstand temperatures as high as 300°C. researchgate.net

Below is a table summarizing various fluorobenzoic acids used as tracers and their applications:

| Tracer Compound | Application Area | Key Findings |

| Mono-, di-, tri-, and tetrafluorobenzoic acids | Hydrological modeling, pesticide leaching studies | Effective conservative tracers for groundwater flow. nih.govgeus.dk |

| 2,6-difluorobenzoic acid | Sustained-release tracers for inflow profile monitoring | Final stable release rate of 0.0045 ppb/min in water. nih.gov |

| 3,4-difluorobenzoic acid | Sustained-release tracers for inflow profile monitoring | Final stable release rate of 0.014 ppb/min in water. nih.gov |

| 2,3,4,5-tetrafluorobenzoic acid | Sustained-release tracers for inflow profile monitoring | Final stable release rate of 0.028 ppb/min in water. nih.gov |

| Various trifluorobenzoates (TFBAs) and tetrafluorobenzoates (TEFBAs) | Water tracers in saturated and unsaturated environments | Suitability confirmed, with pKa values ranging from 2.71 to 3.54. researchgate.net |

| Halogenated derivatives of benzoic acid | Hydrocarbon production monitoring | A wide range of fluorinated and chlorinated benzoic acids are used to analyze subsurface formations. google.com |

Methodological Applications in Analytical Chemistry

The accurate detection and quantification of substituted benzoic acids, including compounds like this compound, are crucial for their application as tracers and for quality control in various industries. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of substituted benzoic acids due to its sensitivity and the variety of available stationary phases and detectors. ekb.eg Reversed-phase HPLC is particularly common for these analyses.

A sensitive and rapid Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method has been developed for the analysis of seventeen different FBAs. s4science.at This method utilizes a C18 column and can achieve excellent separation and resolution of a suite of 14 FBA tracers in under four minutes, with limits of detection in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. s4science.at

For the separation of isomers of aminobenzoic acid, which can be challenging due to their similar properties, mixed-mode chromatography has proven effective. A Primesep 100 reversed-phase/cation-exchange column has been successfully used to achieve baseline separation of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid within ten minutes. sielc.com

The table below summarizes key parameters of a representative HPLC method for the analysis of fluorobenzoic acids:

| Parameter | Details |

| Technique | UHPLC-MS/MS |

| Column | Reverse phase, C18 |

| Analytes | Suite of 14 FBA tracers |

| Elution Time | Under 4 minutes |

| Limits of Detection (LODs) | ppt to ppb range, depending on the analyte |

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of substituted benzoic acids. For volatile compounds, GC offers high resolution and sensitivity. However, many benzoic acids are not sufficiently volatile for direct GC analysis and require derivatization. researchgate.net

A common derivatization technique is esterification to convert the carboxylic acid into a more volatile ester. researchgate.net For instance, in-injector esterification with a reagent like tetramethylammonium (B1211777) hydroxide (B78521) can be used. researchgate.net Silylation is another widely used method to increase the volatility of these compounds. researchgate.net

For the analysis of benzoic acid in biological samples like plasma and urine, a method involving extraction with diethyl ether followed by derivatization with pentafluorobenzyl bromide and detection using an electron-capture detector has been described. nih.gov Isotope dilution GC-MS is employed for the ultra-trace determination of fluorobenzoic acids in water, providing high accuracy. researchgate.net

The following table outlines a typical GC-MS method for the analysis of chlorinated benzoic acids, which shares methodological principles with the analysis of fluorinated analogs:

| Parameter | Details |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Injector | Split/splitless at 270 °C |

| Separation Column | DB 5 (30m × 0.32 mm ID) |

| Carrier Gas | Helium |

| Temperature Program | 45 °C for 1 min, ramp to 150 °C at 10 °C/min, then to 250 °C at 5 °C/min |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-6-fluoro-2-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A general procedure involves coupling protected amino acids with halogenated benzoxazole intermediates under controlled temperatures (e.g., 45°C) using catalysts like Pd(PPh₃)₄. For fluorinated derivatives, electrophilic fluorination or halogen-exchange reactions (e.g., Balz-Schiemann) are viable. Optimize solvent polarity (e.g., DMF or THF) to enhance yield and purity, as solvatochromic studies indicate solvent-dependent reactivity . Monitor intermediates via TLC (hexane/EtOH, 1:1) and purify via recrystallization or HPLC.

Q. How should researchers characterize the compound’s purity and structural integrity using spectroscopic methods?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃ solvents; observe fluorine coupling in aromatic regions (δ 6.5–8.5 ppm) .

- Mass Spectrometry (EI-MS) : Cross-reference fragmentation patterns with NIST Standard Reference Database 68. Note that fluorinated compounds may exhibit unique isotopic clusters (e.g., m/z ratios for [M+H]⁺) .

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and amino (3300–3500 cm⁻¹) functional groups .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amino group or decarboxylation. Avoid prolonged exposure to light, as fluorophores with similar structures show photodegradation. Use desiccants (silica gel) to mitigate moisture-induced dimerization .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed during synthesis?

- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to the para position relative to the amino group. Use steric hindrance (e.g., methyl substituents) to block undesired sites. Computational DFT studies (e.g., Gaussian09) can predict transition states and optimize directing groups . Validate predictions with kinetic isotope effect (KIE) experiments.

Q. How can contradictions in mass spectrometry or NMR data be resolved for fluorinated benzoic acid derivatives?

- Methodological Answer :

- MS Data : Cross-validate with high-resolution MS (HRMS) and isotopic labeling. Fluorine’s negative mass defect may cause deviations in low-resolution spectra .

- NMR Artifacts : Use deuterated solvents to eliminate proton exchange interference. For complex splitting, employ ²D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational approaches predict the compound’s reactivity in catalytic systems or biological environments?

- Methodological Answer :

- Solvent Effects : Apply COSMO-RS models to simulate solvatochromism and solvent-polarity-driven reactivity, as demonstrated for fluorinated benzoxazoles .

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) for metabolic stability predictions .

Key Notes

- Advanced Techniques : Combine experimental and computational methods to address synthesis and analysis challenges.

- Safety Protocols : Follow Sigma-Aldrich’s guidelines for handling amino-fluorinated compounds, including PPE and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.